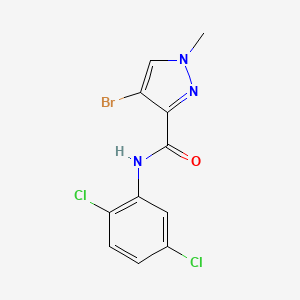

![molecular formula C20H19N3O4S B5536732 2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)

2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a broader class of sulfonamides, which have been extensively investigated for their potential antitumor activities and other pharmaceutical applications. Sulfonamides are known for their diverse biological activities, including antibacterial, diuretic, and antitumor effects. The sulfonamide group, in combination with various aromatic and heterocyclic moieties, contributes to the compound's distinct chemical and physical properties.

Synthesis Analysis

The synthesis of similar sulfonamide compounds typically involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. A common approach includes the arylation of amines, followed by the introduction of the sulfonamide group through sulfonyl chloride intermediates. Specific synthesis routes vary depending on the target compound's molecular structure, with emphasis on optimizing yields and selectivity (Owa et al., 2002).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of sulfonamide compounds. These techniques provide detailed insights into the compound's crystal lattice and molecular geometry, aiding in the understanding of its chemical reactivity and interactions. The molecular structure heavily influences the compound's biological activity, making this analysis critical (Yanagi et al., 2000).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including hydrolysis, condensation, and nucleophilic substitution, influenced by their functional groups. Their chemical stability, reactivity towards electrophiles and nucleophiles, and the presence of the sulfonyl group play significant roles in their chemical properties. These attributes are essential for designing compounds with desired biological activities.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline form, are crucial for their pharmaceutical applications. These properties affect the compound's bioavailability, stability, and formulation into dosage forms. Polymorphism, in particular, can significantly impact the drug's efficacy and storage conditions (Yanagi et al., 2000).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties :

- Serotonin 4 Receptor Agonists : A series of benzamide derivatives, including compounds related to 2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, were synthesized and evaluated for their effects on gastrointestinal motility. These compounds were found to accelerate gastric emptying and increase the frequency of defecation, indicating potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Cancer Research :

- Anticancer Sulfonamides : Studies on sulfonamide-focused libraries, including derivatives of 2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, have shown that these compounds are potent cell cycle inhibitors and have progressed to clinical trials. They exhibit mechanisms such as disruption of tubulin polymerization or causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).

Neurological Applications :

- Serotonin 1A Receptors in Alzheimer's Disease : A derivative of 2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide was used in PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This study revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls (Kepe et al., 2006).

Chemical Synthesis and Characterization :

- Synthesis of Polyimide Films : Diamine monomers, including those related to 2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, were used for synthesizing polyamic acids, which were then converted into polyimide films. These films were characterized for their thermal and mechanical properties, optical transparency, and solubility (Jeon et al., 2022).

Catalytic Applications :

- Alcohol Oxidation Catalysts : Sulfonated Schiff base copper(II) complexes, synthesized from compounds including 2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, were found to be efficient and selective catalysts in the oxidation of alcohols. These complexes displayed high turnover frequencies and selectivity when used in the peroxidative oxidation of primary and secondary alcohols (Hazra et al., 2015).

Eigenschaften

IUPAC Name |

2-methoxy-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-27-19-8-7-17(28(25,26)22-14-15-9-11-21-12-10-15)13-18(19)20(24)23-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKWXYIQGYDMBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

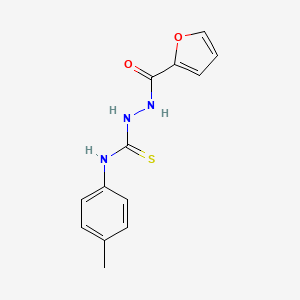

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

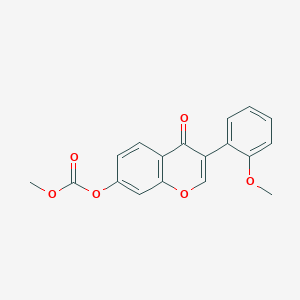

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

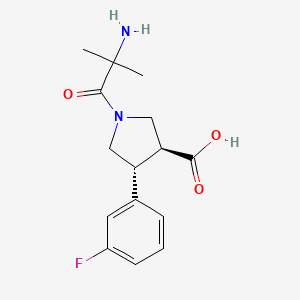

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)